molecular formula C20H29NO2 B094851 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 17606-22-3

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Cat. No. B094851
CAS RN: 17606-22-3
M. Wt: 315.4 g/mol
InChI Key: FNRGNEDFOMTOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, also known as HDMP-28, is a synthetic compound that belongs to the pyrrolidinophenone class of stimulants. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline acts as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by preventing its reuptake. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline also affects other neurotransmitters in the brain, including norepinephrine and serotonin.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline include increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and other stress hormones, which can lead to feelings of euphoria and increased energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can also cause side effects such as anxiety, insomnia, and paranoia.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological processes. However, its potential for abuse and its side effects make it a less than ideal choice for certain types of experiments.

Future Directions

There are many potential future directions for research on 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Other potential future directions include the development of more selective and potent dopamine reuptake inhibitors, as well as the study of the long-term effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline on the brain and body.

Synthesis Methods

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of cyclohexanone with 3,4-dimethoxyphenylacetonitrile in the presence of formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of aluminum chloride.

Scientific Research Applications

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction.

properties

CAS RN

17606-22-3

Product Name

2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C20H29NO2/c1-22-19-11-15-8-9-21-13-16(14-6-4-3-5-7-14)10-18(21)17(15)12-20(19)23-2/h11-12,14,16,18H,3-10,13H2,1-2H3

InChI Key

FNRGNEDFOMTOOQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC

Canonical SMILES

COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC

synonyms

2-Cyclohexyl-1,2,3,5,6,10b-hexahydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline

Origin of Product

United States

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